![molecular formula C20H36N2O2 B14309363 2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol CAS No. 112303-33-0](/img/structure/B14309363.png)
2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol is an organic compound characterized by its unique structure, which includes two dimethylamino groups and two hydroxyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the alkylation of a benzene-1,4-diol derivative with 4-(dimethylamino)-2-methylbutan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
- 2-(dimethylamino)benzene-1,4-diol
Uniqueness
2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol is unique due to the presence of both dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
112303-33-0 |
|---|---|
Molekularformel |
C20H36N2O2 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2,5-bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol |
InChI |
InChI=1S/C20H36N2O2/c1-19(2,9-11-21(5)6)15-13-18(24)16(14-17(15)23)20(3,4)10-12-22(7)8/h13-14,23-24H,9-12H2,1-8H3 |
InChI-Schlüssel |
OOBKJLCWIKOIMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN(C)C)C1=CC(=C(C=C1O)C(C)(C)CCN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
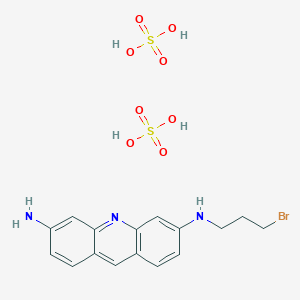
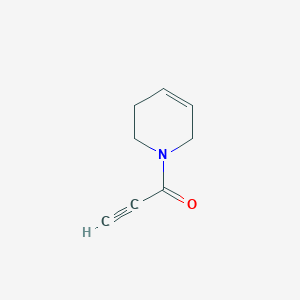
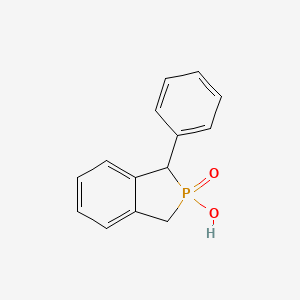
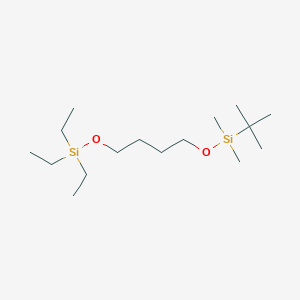
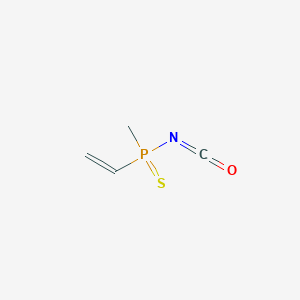
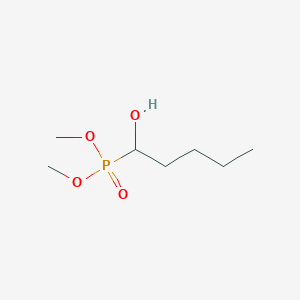
![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
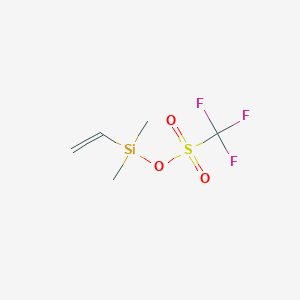
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
